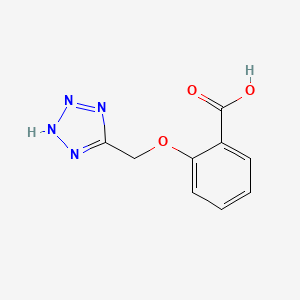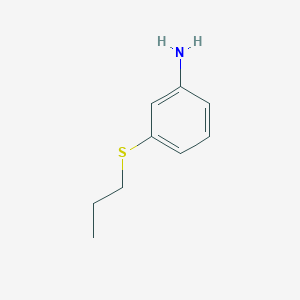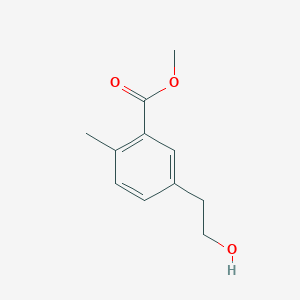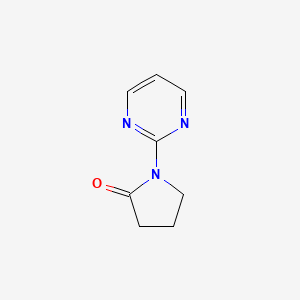
1-(2-Pyrimidinyl)-2-pyrrolidinone
Descripción general
Descripción
1-(2-Pyrimidyl)piperazine is a piperazine-based derivative . It is a metabolite of buspirone .
Synthesis Analysis
The synthesis of perimidines (a class of N-heterocycles) has evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives .Molecular Structure Analysis
The molecular structure of 1-(2-Pyrimidyl)piperazine includes a pyrimidine ring attached to a piperazine ring . The empirical formula is C8H12N4 .Chemical Reactions Analysis
Perimidines and peri-naphtho-fused pyrimidine systems serve as an interesting class of saturated N-heterocycles due to the existence of a lone pair of nitrogen atoms that transfer their electron density to the naphthalene ring from the fused heterocyclic ring, increasing the possibility of future reaction chemistry via both electrophilic and nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Pyrimidyl)piperazine include a molar mass of 164.21 g/mol .Aplicaciones Científicas De Investigación
- Buspirone Metabolite : 1-PP is a metabolite of the anxiolytic drug buspirone . It acts as a partial agonist at serotonin 5-HT1A receptors, contributing to its anxiolytic effects .
- In Vivo Potency : Researchers have studied the in vivo potency and intrinsic activity of buspirone and 1-PP in rats, emphasizing pharmacokinetic-pharmacodynamic modeling .
- Piperazine Scaffold : The piperazine moiety in 1-PP serves as a scaffold for optimizing pharmacokinetic properties and arranging pharmacophoric groups. It is commonly used in drug design .
- Synthetic Approaches : Various synthetic methodologies, such as Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination, have been employed to prepare piperazine-containing compounds .
- Biological Activity : Piperazine derivatives, including 1-PP, have been explored as kinase inhibitors. Their impact on target macromolecules makes them valuable in drug discovery .
- Heterocyclic Chemistry : The piperazine ring’s easy handling and structural characteristics make it a versatile building block for designing bioactive molecules .
- Amide Bond Formation : Synthetic methods involving piperazine or its building blocks play a crucial role in assembling and decorating compounds .
- Perimidines : Piperazine derivatives have been used in the synthesis of perimidines, such as isoindolo[2,1-a]perimidin-12-one. These compounds exhibit interesting properties .
Neuropharmacology and Psychopharmacology
Medicinal Chemistry
Kinase Inhibitors
Chemical Biology
Organic Synthesis
Pharmacology and Drug Development
Mecanismo De Acción
Target of Action
The primary target of 1-(2-Pyrimidinyl)-2-pyrrolidinone, also known as 1-(2-Pyrimidinyl)piperazine (1-PP), is the α2-adrenergic receptor . This receptor plays a crucial role in regulating neurotransmitter release from adrenergic neurons in the central nervous system.
Mode of Action
1-PP acts as an antagonist of the α2-adrenergic receptor . This means it binds to these receptors and blocks their function, preventing the normal neurotransmitter (norepinephrine) from binding. It also acts as a partial agonist of the 5-HT1A receptor , a serotonin receptor, which can modulate the release of other neurotransmitters and influence various biological and neurological processes.
Biochemical Pathways
Its antagonistic action on the α2-adrenergic receptor can increase noradrenergic and dopaminergic activity . Its partial agonistic action on the 5-HT1A receptor can also influence serotonin-mediated pathways .
Pharmacokinetics
1-PP is a major metabolite of the anxiolytic drug buspirone . After oral administration, buspirone is rapidly absorbed and extensively metabolized, with 1-PP being one of the main metabolites . The pharmacokinetic properties of buspirone, and by extension 1-PP, include a volume of distribution of 5.3 L/kg, a systemic clearance of about 1.7 L/h/kg, and an elimination half-life of about 2.5 hours . The pharmacokinetics are linear over the dose range 10 to 40mg .
Result of Action
The antagonistic action of 1-PP on the α2-adrenergic receptor can lead to increased noradrenergic and dopaminergic activity . This can result in various physiological effects, including changes in mood, cognition, and behavior. The partial agonistic action on the 5-HT1A receptor can also have various effects, potentially contributing to the anxiolytic effects of buspirone .
Action Environment
The action of 1-PP can be influenced by various environmental factors. For instance, the presence of certain substances in the soil, such as clay, inorganics, and humic substances, can affect the degradation of herbicides like 1-PP . Microbes in the environment can also play a role in the degradation process
Safety and Hazards
Direcciones Futuras
Perimidines have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists .
Propiedades
IUPAC Name |
1-pyrimidin-2-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-7-3-1-6-11(7)8-9-4-2-5-10-8/h2,4-5H,1,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQVVHKXASXJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299302 | |
| Record name | 1-(2-Pyrimidinyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyrimidinyl)-2-pyrrolidinone | |
CAS RN |
27179-32-4 | |
| Record name | 1-(2-Pyrimidinyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27179-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Pyrimidinyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Bromophenyl)carbonyl]pyrrole](/img/structure/B3120676.png)
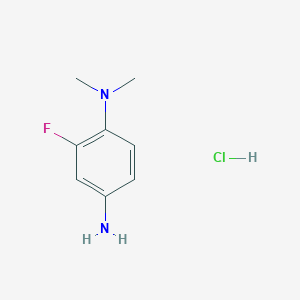
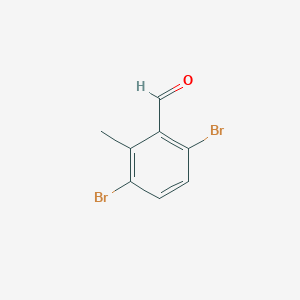
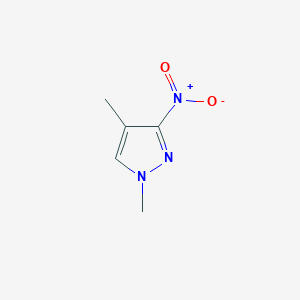
![tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate](/img/structure/B3120713.png)

![tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate](/img/structure/B3120723.png)

